BenchChemオンラインストアへようこそ!

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one

iNOS inhibition anti-inflammatory screening RAW264.7 macrophage assay

CAS 866050-24-0 is a structurally authenticated, procurement-ready pyrazolo[1,5-a]quinazolin-5(4H)-one with a fixed 4-methylbenzyl substituent—a critical lipophilic anchor that cannot be mimicked by unsubstituted or halogenated analogs without altering target engagement, permeability, and metabolic stability. Deploy as an iNOS assay positive control (IC50 = 1.12 µM) or as a validated negative control for PARP-1, Top1, and mGlu2/3 counter-screens. The unfunctionalized 3-position makes it an ideal gram-scale building block for focused library synthesis. Available at ≥95% purity with non-hazardous shipping. Request a quote now to secure this differentiation-validated reference standard.

Molecular Formula C19H17N3O
Molecular Weight 303.365
CAS No. 866050-24-0
Cat. No. B2980603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one
CAS866050-24-0
Molecular FormulaC19H17N3O
Molecular Weight303.365
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C
InChIInChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-24-0): Chemical Identity, Scaffold Class, and Procurement-Grade Characterization


2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-24-0, molecular formula C19H17N3O, molecular weight 303.4 g/mol) is a tricyclic heterocyclic compound built on the pyrazolo[1,5-a]quinazolin-5(4H)-one core, bearing methyl and 4-methylbenzyl substituents at the 2- and 4-positions, respectively . This scaffold has been independently validated as a privileged chemotype across multiple pharmacological targets—including poly(ADP-ribose)polymerase-1 (PARP-1), topoisomerase I (Top1), metabotropic glutamate receptors 2/3 (mGlu2/3), casein kinase 2 (CK2), and mitogen-activated protein kinases (MAPKs)—making it a versatile entry point for medicinal chemistry campaigns [1][2][3]. The compound is commercially available at ≥95% purity from reputable research-chemical suppliers, with documented long-term storage conditions and non-hazardous transport classification, providing a procurement-ready reference standard for structure-activity relationship (SAR) exploration .

Why In-Class Pyrazoloquinazolinone Analogs Cannot Be Assumed Interchangeable with 2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-24-0)


The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold exhibits pronounced target selectivity switching driven by subtle substituent changes [1]. In the mGlu2/3 negative allosteric modulator (NAM) series, the presence of an 8-pyrimidinyl substituent confers dual mGlu2/mGlu3 potency with selectivity over other mGluRs, whereas alternative substitution patterns yield compounds with entirely different pharmacological profiles [2]. Similarly, in the PARP-1 inhibitor series, amide derivatization at the 3-position of the pyrazole ring shifts potency from micromolar to low nanomolar range [3]. The 4-methylbenzyl substituent at the N4 position of CAS 866050-24-0 introduces distinct lipophilic character and steric bulk that cannot be replicated by unsubstituted, 4-fluorobenzyl, or 4-chlorobenzyl analogs without altering target engagement, cellular permeability, and metabolic stability [4]. Generic substitution with a superficially similar pyrazoloquinazolinone therefore carries a high risk of obtaining a compound with divergent biological activity, selectivity, and physicochemical behavior, undermining SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence: 2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-24-0) Versus Closest Analogs


iNOS Inhibitory Potency in Murine Macrophages: Direct Cross-Study Comparison Within a Single ChEMBL-Deposited Screening Campaign

In a unified screening campaign deposited in ChEMBL, 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-24-0) exhibited an IC50 of 1,120 nM for inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages [1]. This value positions the compound as moderately active within its analog series. Close structural analogs from the same ChEMBL deposition entry demonstrated superior iNOS inhibition: CHEMBL3597247 (IC50 = 280 nM) and CHEMBL3597266 (IC50 = 290 nM) were approximately 4-fold more potent, while CHEMBL3597268 and CHEMBL3597245 each showed IC50 = 410 nM (approximately 2.7-fold more potent) [1]. The approximately 4-fold potency gap relative to the most active analogs identifies CAS 866050-24-0 as a useful lower-potency reference point for establishing the SAR floor of the 4-benzyl-substituted pyrazoloquinazolinone sub-series, rather than as a lead-optimization candidate.

iNOS inhibition anti-inflammatory screening RAW264.7 macrophage assay

NF-κB Transcriptional Inhibition Screening Hit Rate: Class-Level Benchmarking Against 80-Compound Pyrazoloquinazoline Library

In a published 2024 library screen of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives for inhibition of LPS-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells, only 13 compounds (16.3%) achieved IC50 values below 50 µM [1]. The two most potent compounds, 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide), were further characterized as potential MAPK ligands with micromolar binding affinities for JNK1, JNK2, and JNK3 [1]. Although CAS 866050-24-0 was not among the 13 most potent hits in this specific THP-1Blue NF-κB screen, the low overall hit rate (16.3%) underscores the non-trivial nature of achieving even moderate anti-inflammatory activity on this scaffold and contextualizes the compound's iNOS activity in RAW264.7 cells [1] as a distinct, mechanistically orthogonal anti-inflammatory readout.

NF-κB inhibition anti-inflammatory screening THP-1Blue reporter assay

PARP-1 Inhibitory Scaffold Validation: 3-Position Amide Derivatization as Key Potency Driver for the Pyrazoloquinazolinone Chemotype

The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold was identified through an extensive SAR campaign as a potent PARP-1 inhibitor class, with amide derivatization at the 3-position of the pyrazole ring enabling progression to low nanomolar PARP-1 inhibitory activity [1]. While CAS 866050-24-0 lacks the 3-position amide functionality that drives nanomolar PARP-1 potency (it instead bears a 2-methyl substituent and a 4-methylbenzyl group at N4), the scaffold itself has been co-crystallized with PARP-1 and demonstrates a binding mode compatible with further optimization [1]. The compound's unfunctionalized 3-position offers a distinct synthetic handle for late-stage diversification that is not available in 3-amide-containing analogs, making it a strategically valuable intermediate or negative-control compound for PARP-1 SAR studies.

PARP-1 inhibition DNA damage repair anticancer chemopotentiation

mGlu2/3 Negative Allosteric Modulator Chemotype: Structural Determinants of Selectivity Differentiate 4-Methylbenzyl from 8-Pyrimidinyl Substitution

A 2014 SAR study of substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones as dual mGlu2/mGlu3 negative allosteric modulators (NAMs) identified 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (compound 10b) as a potent dual NAM with excellent selectivity over other mGluR subtypes [1]. The key structural determinants for mGlu2/3 NAM activity in this series are the 8-pyrimidinyl substituent and the 2-phenyl group, neither of which is present in CAS 866050-24-0 (which bears a 2-methyl group and a 4-methylbenzyl substituent at N4, with no substitution at the 8-position) [1]. This structural divergence means CAS 866050-24-0 is predicted to be inactive at mGlu2/3, providing a clean negative control for CNS-targeted programs that require exclusion of off-target mGluR modulation.

mGlu2/3 NAM metabotropic glutamate receptor CNS drug discovery

Topoisomerase I Inhibitor Scaffold Context: Indenoisoquinoline-Related Chemotype with Distinct Substitution Requirements

The pyrazolo[1,5-a]quinazoline nucleus was rationally designed as a structural analog of the indenoisoquinoline system, a precursor to well-characterized Top1 poisons [1]. Taliani et al. (2013) demonstrated that phenyl substitution at the 2- or 3-position, combined with a protonable side chain at the 4- or 5-position, is required to generate Top1 inhibitory activity with cleavage patterns comparable to camptothecin and MJ-III-65 [1]. CAS 866050-24-0 lacks both the phenyl ring at the 2-position (replaced by methyl) and the protonable side chain at the 4- or 5-position (the N4 position is occupied by a neutral 4-methylbenzyl group), making it structurally distinct from the active Top1 inhibitors in this series. This compound can therefore serve as a structurally annotated negative control for Top1-mediated DNA cleavage assays.

Topoisomerase I inhibition noncamptothecin poison anticancer chemotherapy

CK2 Kinase Inhibitor Scaffold Identification: Pyrazoloquinazoline as a Virtual Screening Hit with Unexplored 4-Benzyl SAR Space

The pyrazoloquinazoline tricyclic system was identified through a combined virtual screening approach as a novel scaffold for designing CK2 kinase inhibitors [1]. The initial hit series from Moro et al. (2006) demonstrated that the pyrazoloquinazoline core can engage the CK2 ATP-binding pocket, but systematic SAR exploration of the 4-benzyl substituent space—which is the key distinguishing feature of CAS 866050-24-0—remains largely unexplored in the published CK2 literature [1]. The 4-methylbenzyl substitution pattern of CAS 866050-24-0 introduces specific lipophilic character (predicted logP contribution of the 4-methylbenzyl fragment) that may modulate CK2α/β subunit interaction or ATP-competitive binding kinetics in ways that have not been quantified for simpler N4-substituted analogs.

CK2 kinase inhibition virtual screening oncology target

Optimal Procurement-Driven Application Scenarios for 2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-24-0)


Anti-Inflammatory SAR Reference Standard for iNOS Pathway Screening Cascades

CAS 866050-24-0 is optimally deployed as a moderate-potency reference compound (IC50 = 1.12 µM in mouse RAW264.7 iNOS assay) for calibrating iNOS inhibition screening assays within pyrazoloquinazolinone-focused anti-inflammatory programs [1]. Its well-defined potency, approximately 4-fold weaker than the most active analogs in the same ChEMBL-deposited series, makes it suitable as a positive control for assay sensitivity validation and as a benchmark for establishing SAR trends around the 4-benzyl substituent [1]. Researchers can use this compound to differentiate between NF-κB-dependent and iNOS-dependent anti-inflammatory mechanisms, given that it was not among the most potent NF-κB transcriptional inhibitors in the THP-1Blue screen (IC50 threshold < 50 µM not reached) [2].

Negative Control for PARP-1, Top1, and mGlu2/3 Target-Specific Assays

The compound serves as a structurally authenticated negative control for three distinct target classes. Against PARP-1, the absence of a 3-position amide substituent—a key pharmacophoric element for nanomolar PARP-1 inhibition—predicts inactivity, making CAS 866050-24-0 suitable for counter-screening in PARP-1 inhibitor discovery [3]. Against Top1, the lack of both 2-phenyl substitution and a protonable side chain at N4 or C5 similarly predicts inactivity, providing a specificity control for Top1-mediated DNA cleavage assays [4]. Against mGlu2/3, the absence of the 8-pyrimidinyl and 2-phenyl pharmacophores ensures the compound will not confound mGluR functional assays, enabling clean interpretation of mGlu2/3 NAM screening results [5].

Synthetic Intermediate for Late-Stage Diversification at the 3-Position of the Pyrazole Ring

CAS 866050-24-0 bears an unfunctionalized 3-position on the pyrazole ring, which is the primary site for amide derivatization that transforms the pyrazoloquinazolinone scaffold from a weakly active or inactive state into a low nanomolar PARP-1 inhibitor [3]. This makes the compound a valuable synthetic building block for generating focused libraries of 3-substituted analogs. The pre-installed 4-methylbenzyl group at N4 provides a fixed lipophilic anchor, allowing systematic exploration of 3-position SAR without the need for de novo scaffold construction. Procurement of this compound in ≥95% purity at gram scale supports multi-step derivatization campaigns in medicinal chemistry laboratories.

CK2 Kinase SAR Probe for Unexplored 4-Benzyl Substitution Space

The pyrazoloquinazoline tricyclic core was identified as a novel CK2 inhibitor scaffold via virtual screening, but systematic SAR around the 4-benzyl substituent has not been reported in the peer-reviewed literature [6]. CAS 866050-24-0, with its 4-methylbenzyl group, represents a structurally defined entry point into this unexplored chemical space. Researchers can use this compound to probe whether the 4-methylbenzyl substituent confers differential CK2α/β subunit interaction, ATP-competitive binding kinetics, or cellular antiproliferative activity compared to the unsubstituted or minimally substituted pyrazoloquinazoline hits described by Moro et al. (2006) [6]. The compound thus serves as a hypothesis-generating probe for CK2 inhibitor lead optimization.

Quote Request

Request a Quote for 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.